Tert-butyl [1,3'-biazetidine]-3-carboxylate
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Overview
Description
Tert-butyl [1,3’-biazetidine]-3-carboxylate is a chemical compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butyl group attached to a biazetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1,3’-biazetidine]-3-carboxylate typically involves the reaction of tert-butyl chloroformate with 1,3’-biazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired tert-butyl [1,3’-biazetidine]-3-carboxylate in high yield .
Industrial Production Methods
Industrial production of tert-butyl [1,3’-biazetidine]-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and efficient method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1,3’-biazetidine]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide under certain conditions.
Reduction: The biazetidine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of the biazetidine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Tert-butyl hydroperoxide.
Reduction: Reduced biazetidine derivatives.
Substitution: Various substituted biazetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl [1,3’-biazetidine]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl [1,3’-biazetidine]-3-carboxylate involves its interaction with various molecular targets. The tert-butyl group can act as a steric hindrance, affecting the reactivity of the compound. The biazetidine ring can interact with enzymes and other proteins, influencing their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: A simple tertiary alcohol with similar tert-butyl group reactivity.
Tert-butyl chloride: A tert-butyl compound used in nucleophilic substitution reactions.
Tert-butyl hydroperoxide: An oxidizing agent derived from tert-butyl alcohol.
Uniqueness
Tert-butyl [1,3’-biazetidine]-3-carboxylate is unique due to the presence of the biazetidine ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the biazetidine ring makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 1-(azetidin-3-yl)azetidine-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)8-6-13(7-8)9-4-12-5-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
RHXZAOIWIBNQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)C2CNC2 |
Origin of Product |
United States |
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